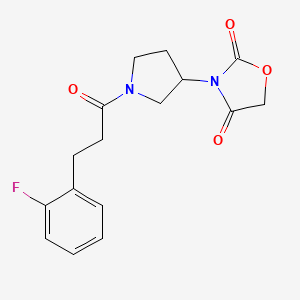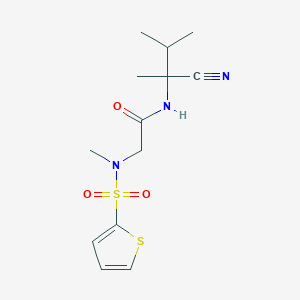![molecular formula C15H22N2 B2815591 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] CAS No. 890091-94-8](/img/structure/B2815591.png)
1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,4’-Dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] is a useful research chemical . It has a molecular weight of 230.35 and a molecular formula of C15H22N2 . The IUPAC name for this compound is 1’,4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4’-piperidine] .
Synthesis Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gives 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with an activated methylene group .Molecular Structure Analysis
The molecular structure of this compound is complex, with a covalently-bonded unit count of 1 . It has a heavy atom count of 17 . The compound is canonicalized .Chemical Reactions Analysis
The Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride gives 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with an activated methylene group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.35 and a molecular formula of C15H22N2 . It has a topological polar surface area of 15.3 . The compound has a rotatable bond count of 0 . It has a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 1 .Eigenschaften
IUPAC Name |
1',4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-11-15(7-9-17(2)10-8-15)16-14-6-4-3-5-13(12)14/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLSOHOYLFSEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C)NC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

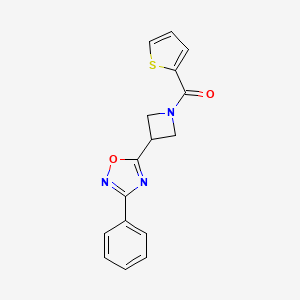
![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)
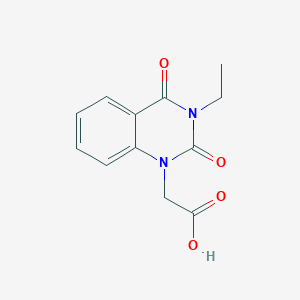
![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)
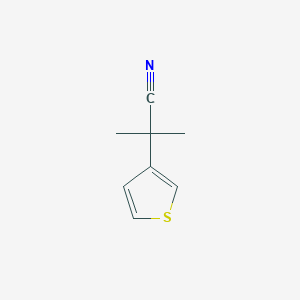
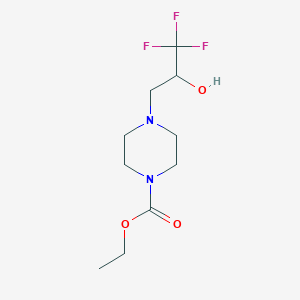
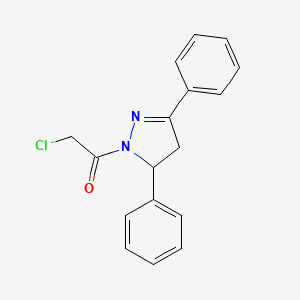
![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)
![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)
